2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde
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Overview
Description
2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H8F2O2S It is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde typically involves the introduction of the fluorine atoms, methoxy group, and methylthio group onto a benzaldehyde core. One common method involves the following steps:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base such as sodium methoxide.
Thiomethylation: Introduction of the methylthio group using methylthiol or dimethyl disulfide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid.
Reduction: 2,3-Difluoro-5-methoxy-4-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets. The methoxy and methylthio groups can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-methoxybenzaldehyde: Lacks the methylthio group, which may affect its reactivity and applications.
2,3-Difluoro-5-methoxybenzaldehyde: Lacks the methylthio group, potentially altering its chemical properties and biological activity.
2,3-Difluoro-4-(methylthio)benzaldehyde: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde is unique due to the combination of fluorine, methoxy, and methylthio groups on the benzaldehyde core. This unique combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-difluoro-5-methoxy-4-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPYLQRXMQNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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